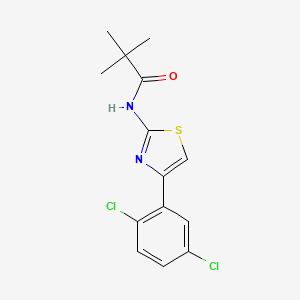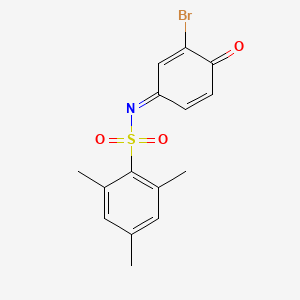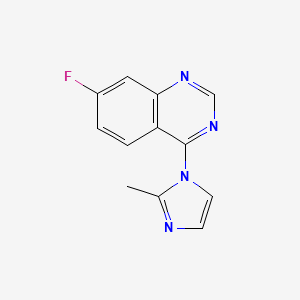
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(4-(2,5-dichlorophenyl)thiazol-2-yl)pivalamide is a derivative of thiazole, which is a five-membered heterocyclic compound containing both sulfur and nitrogen within the ring. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties . Although the specific compound this compound is not directly mentioned in the provided papers, the related structures and activities of similar thiazole derivatives can provide insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of thiazole derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide involved refluxing pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone . Similarly, other thiazole derivatives were synthesized using benzoyl chloride and hydrazine, followed by the synthesis of N-(4-chloro benzylidene) aryl hydrazide . These methods suggest that the synthesis of this compound would likely involve the reaction of a dichlorophenyl-thiazol precursor with pivaloyl chloride or a related reagent.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed using spectroscopic techniques such as NMR and FT-IR, as well as single-crystal X-ray diffraction studies . These techniques allow for the determination of the arrangement of atoms within the molecule and the identification of key structural features such as hydrogen bonding and π-π interactions, which can influence the stability and reactivity of the compound .
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions due to their reactive sites. The presence of amide, carbamothioyl, and other functional groups can lead to interactions with enzymes and other biological targets . For example, N-((4-acetylphenyl)carbamothioyl)pivalamide showed significant enzyme inhibition activity against acetylcholinesterase and butylcholinesterase . This suggests that this compound may also interact with biological enzymes, potentially leading to various biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chloro groups and the pivalamide moiety can affect these properties. The crystal structure analysis often reveals intermolecular interactions that contribute to the stability of the compound . Additionally, the biological examination of these compounds often includes enzyme inhibition assays to determine their potential as bioactive molecules .
Wissenschaftliche Forschungsanwendungen
Cystic Fibrosis Therapy
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)pivalamide derivatives have been explored for their potential in treating cystic fibrosis. A study found that certain analogues of this compound showed significant activity in correcting defective cellular processing of the DeltaF508-CFTR, a protein associated with cystic fibrosis. These findings suggest its potential application in developing therapies for this genetic disorder (Yu et al., 2008).
Antimicrobial and Anticancer Activity
Various derivatives of this compound have been studied for their antimicrobial properties. For instance, some compounds showed effectiveness against gram-positive bacteria, gram-negative bacteria, and fungal species (Kubba & Rahim, 2018). Another study focused on the synthesis and evaluation of these derivatives for anticancer activity, demonstrating their potential in this area (Cai et al., 2016).
Corrosion Inhibition
Research has also been conducted on the application of thiazole derivatives, including this compound, as corrosion inhibitors. A study demonstrated their effectiveness in protecting oil-well tubular steel in hydrochloric acid solution, an important application in the oil and gas industry (Yadav et al., 2015).
Gelation Behavior and Supramolecular Chemistry
In supramolecular chemistry, certain N-(thiazol-2-yl)benzamide derivatives, closely related to this compound, have been investigated for their gelation properties. These studies have helped in understanding the role of molecular interactions and functionalities in gelation behavior (Yadav & Ballabh, 2020).
Chemical Synthesis and Molecular Docking Studies
Thiazole derivatives have been synthesized for various purposes, including molecular docking studies which are crucial in drug design. These studies help in understanding the interaction of these molecules with biological targets, aiding in the development of new pharmaceuticals (Shanmugapriya et al., 2022).
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets leading to changes in their function .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a broad range of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2OS/c1-14(2,3)12(19)18-13-17-11(7-20-13)9-6-8(15)4-5-10(9)16/h4-7H,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASULSILFGTNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3016943.png)




![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B3016949.png)



![N-(4-butylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3016956.png)
![3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid](/img/structure/B3016958.png)
![7-isobutyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B3016960.png)
